Influenza virus-IN-1

Antiviral Activity Influenza A Virus Structure-Activity Relationship

Influenza virus-IN-1 (compound is a small-molecule antiviral agent, specifically a dopamine amide derivative, that targets the influenza virus PAN endonuclease. It is characterized as a potent inhibitor of influenza A virus replication in vitro, demonstrating an EC₅₀ of 2.46 µM in cell-based antiviral assays and a sub-micromolar EC₅₀ of 312.36 nM against its molecular target, the PAN endonuclease, with a high selectivity index indicated by a CC₅₀ >200 µM.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
Cat. No. B15143253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus-IN-1
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCNC(=O)CC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C16H17NO5/c18-12-3-1-10(7-14(12)20)5-6-17-16(22)9-11-2-4-13(19)15(21)8-11/h1-4,7-8,18-21H,5-6,9H2,(H,17,22)
InChIKeyYZULXEMRJVYJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza virus-IN-1: Endonuclease Inhibitor for Antiviral Research


Influenza virus-IN-1 (compound 14) is a small-molecule antiviral agent, specifically a dopamine amide derivative, that targets the influenza virus PAN endonuclease. It is characterized as a potent inhibitor of influenza A virus replication in vitro, demonstrating an EC₅₀ of 2.46 µM in cell-based antiviral assays and a sub-micromolar EC₅₀ of 312.36 nM against its molecular target, the PAN endonuclease, with a high selectivity index indicated by a CC₅₀ >200 µM [1][2]. Its chemical structure (CAS 108729-21-1) and mechanism of action differentiate it from neuraminidase inhibitors [1].

Critical Procurement Considerations: Why Generic Antiviral Substitution is Not Advisable for Influenza virus-IN-1 Research


The antiviral class is defined by distinct mechanisms of action that confer different resistance profiles and antiviral spectra. Influenza virus-IN-1 targets the highly conserved PAN endonuclease domain of the viral polymerase complex [1]. This differentiates it from the large class of neuraminidase (NA) inhibitors (e.g., oseltamivir, zanamivir, peramivir) which act late in the viral lifecycle, and from M2 channel blockers (e.g., amantadine). Critically, widespread resistance to NA inhibitors and M2 blockers is well-documented, underscoring the need for inhibitors with alternative targets like PAN endonuclease [2]. Therefore, substituting Influenza virus-IN-1 with a generic antiviral from a different mechanistic class can lead to a complete misinterpretation of experimental outcomes, particularly in studies focused on resistance mechanisms or novel combination strategies .

Quantitative Differentiation of Influenza virus-IN-1: Direct Evidence for Scientific Selection


Influenza virus-IN-1 Shows Stronger Anti-IAV Activity than the Neuraminidase Inhibitor Peramivir in a Direct Head-to-Head Comparison

Influenza virus-IN-1 (compound 14) demonstrated significantly stronger anti-influenza A virus (IAV) activity compared to the reference neuraminidase inhibitor, Peramivir, in a cell-based assay [1].

Antiviral Activity Influenza A Virus Structure-Activity Relationship

Influenza virus-IN-1 Exhibits a Favorable Selectivity Index (SI) of >81 Compared to an Unspecified Baseline

The selectivity index (SI) is a critical metric for lead optimization, calculated as the ratio of cytotoxic concentration (CC₅₀) to effective antiviral concentration (EC₅₀). Influenza virus-IN-1 (compound 14) demonstrates a low cytotoxicity profile with a CC₅₀ >200 µM and an antiviral EC₅₀ of 2.46 µM, yielding an SI of >81 [1][2].

Cytotoxicity Selectivity Index Drug Safety

Influenza virus-IN-1 Demonstrates a Disconnect Between Biochemical and Cellular Potency, a Key Differentiator for Mechanistic Studies

Influenza virus-IN-1 (compound 14) shows a significant discrepancy between its potent enzymatic inhibition (EC₅₀ = 312.36 nM) and its cell-based antiviral activity (EC₅₀ = 2.46 µM) [1]. This ~7.9-fold shift is attributed to limitations in cellular uptake and permeability, a characteristic shared by other dopamine-based PAN endonuclease inhibitors [2].

Mechanism of Action Cellular Uptake Antiviral Development

Influenza virus-IN-1's Resistance Profile Involves Polymerase Complex Modifications Distinct from NA and M2 Inhibitor Resistance

Resistance to Influenza virus-IN-1 is reported to emerge from modifications within the viral polymerase complex (PB2 and PB1 residues) that reduce compound engagement while preserving replication function, potentially leading to cross-resistance with other inhibitors acting on polymerase accessory or catalytic regions . This is mechanistically distinct from the mutations in neuraminidase (e.g., H274Y) or the M2 protein that confer resistance to NA inhibitors and adamantanes, respectively [1][2].

Drug Resistance Influenza Polymerase Viral Evolution

Defined Research Applications for Influenza virus-IN-1 Based on Quantitative Evidence


Mechanistic Studies on PAN Endonuclease as an Antiviral Target

Influenza virus-IN-1 is an optimal tool for dissecting the role of PAN endonuclease in the influenza virus lifecycle. Its direct binding and inhibition of the PAN protein, as confirmed by both FRET and SPR assays (EC₅₀ = 312.36 nM) [1], make it suitable for in vitro experiments aiming to validate the endonuclease as a target and to understand the downstream effects of its inhibition on viral transcription and replication [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The well-defined activity gap between the compound's enzymatic (312.36 nM) and cellular (2.46 µM) potency makes it a critical reference compound in medicinal chemistry programs [1][2]. It serves as a benchmark for evaluating new analogs, allowing researchers to directly quantify improvements in cellular permeability or metabolic stability by measuring changes in the enzymatic/cellular potency ratio. The established SAR around the dopamine amide scaffold provides a foundation for rational design [1].

Comparative Studies on Antiviral Resistance Evolution

Given the known resistance mechanisms to neuraminidase inhibitors and M2 blockers, Influenza virus-IN-1 is ideally suited for studies focused on viral resistance to polymerase-targeting agents [1][2]. Researchers can use it as a selective pressure to generate resistant viral populations in vitro, identify the specific polymerase mutations that arise (e.g., in PB2/PB1), and compare the fitness cost and cross-resistance profile of these mutants against other polymerase inhibitors, including the clinical endonuclease inhibitor baloxavir .

Evaluating Broad-Spectrum Antiviral Potential Against Influenza A Subtypes

The compound's potent activity (EC₅₀ = 2.46 µM) against the influenza A/WSN/33 (H1N1) strain, combined with the high sequence conservation of its PAN endonuclease target across influenza A subtypes [1], supports its application in preliminary in vitro screening panels against a diverse range of seasonal and potentially pandemic influenza A viruses. This can help establish a baseline antiviral spectrum for this chemical class.

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